5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Drug Discovery Physicochemical Properties Medicinal Chemistry

For labs facing solubility and handling issues with high-melting free acids in automated synthesis. 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9) provides a practical solution: • Low 59°C melting point enables room-temp handling vs. 212-213°C for the free acid. • LogP 2.618 ensures passive cell permeability for intracellular target engagement. • Validated as a key scaffold in amiodarone-class cardiovascular SAR studies. Supplied with 98% QC documentation (NMR/HPLC) for batch-to-batch reproducibility.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 50551-56-9
Cat. No. B1362866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
CAS50551-56-9
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC
InChIInChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
InChIKeyIJCODAOXFYTGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester Overview


5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS: 50551-56-9) is a heterocyclic organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol [1]. It belongs to the benzofuran class and features a core benzofuran ring substituted with a methoxy group at the 5-position and an ethyl ester at the 2-carboxylic acid position [1]. This specific substitution pattern confers distinct physicochemical properties, such as a calculated LogP of 2.618 and a polar surface area (PSA) of 48.67 Ų, making it a valuable building block in organic synthesis and medicinal chemistry [2].

Irreplaceability of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester


In procurement and research, it is critical to recognize that 5-methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9) is not a direct substitute for its close analogs—namely, the free carboxylic acid (CAS 10242-08-7) or the methyl ester (CAS 1751-24-2). These compounds exhibit significantly different physicochemical and handling properties due to their distinct functional groups. For instance, the ethyl ester has a substantially lower melting point (59 °C) compared to the free acid (212–213 °C), which directly impacts its solubility, formulation, and handling during synthesis [1][2]. Furthermore, the calculated LogP of 2.618 for the ethyl ester indicates greater lipophilicity than the free acid (LogP ~2.14), a critical parameter for membrane permeability in drug discovery applications [1][3]. Such differences preclude simple, one-to-one substitution in synthetic routes or biological assays. The quantitative evidence detailed below establishes the precise, measurable advantages of selecting this specific ester over its structural relatives.

Evidence for 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester


Enhanced Lipophilicity vs. Free Carboxylic Acid

The ethyl ester derivative (CAS 50551-56-9) exhibits a calculated LogP of 2.618, compared to a LogP of approximately 2.14 for the corresponding free acid (5-methoxybenzofuran-2-carboxylic acid, CAS 10242-08-7) [1][2]. This represents a 22% increase in calculated lipophilicity.

Drug Discovery Physicochemical Properties Medicinal Chemistry

Melting Point Advantage Over Free Acid

The ethyl ester derivative has a measured melting point of 59 °C, which is significantly lower than the 212–213 °C melting point of the corresponding free acid (5-methoxybenzofuran-2-carboxylic acid, CAS 10242-08-7) [1][2]. This represents a 72% reduction in melting point.

Synthetic Chemistry Material Handling Physicochemical Properties

Validated Purity for Reproducible Research

Commercial suppliers provide 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester with a standard purity of 98%, accompanied by batch-specific quality control documentation including HPLC, NMR, and GC analyses . This level of analytical characterization ensures batch-to-batch consistency, a requirement for robust and reproducible experimental outcomes.

Analytical Chemistry Quality Control Reproducibility

Protein Degrader Building Block

The compound is explicitly categorized by multiple vendors as a 'Protein Degrader Building Block', indicating its suitability for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation molecules [1]. This contrasts with other benzofuran esters (e.g., methyl ester, CAS 1751-24-2) or acids, which are primarily marketed as general synthetic intermediates without this specific application focus.

Targeted Protein Degradation PROTAC Chemical Biology

Amiodarone Synthesis Intermediate

The compound is identified as an intermediate in the preparation of amiodarone, a clinically important anti-arrhythmic drug . This specific application is not shared by the closely related methyl ester or free acid, which are not cited as direct intermediates for this particular API.

Pharmaceutical Synthesis API Intermediate Drug Development

Optimal Applications for 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester


Cell-Permeable Probes and PROTAC Design

Given its superior calculated LogP (2.618) compared to the free acid, and its classification as a 'Protein Degrader Building Block', 5-methoxybenzofuran-2-carboxylic acid, ethyl ester is ideally suited as a starting scaffold for constructing cell-permeable chemical probes or PROTACs. The increased lipophilicity facilitates passive diffusion across cell membranes, a prerequisite for engaging intracellular targets in targeted protein degradation studies [1][2].

Amiodarone Analogue Development

Leveraging its established role as an intermediate in the synthesis of the anti-arrhythmic drug amiodarone, this compound is a strategic choice for medicinal chemistry programs aimed at developing next-generation cardiovascular therapeutics. It provides a direct and validated entry point for exploring structure-activity relationships (SAR) around the benzofuran core of amiodarone, potentially leading to improved efficacy or reduced toxicity profiles .

Enhanced Solubility and Handling

The significantly lower melting point of 59 °C, as opposed to 212–213 °C for the free acid, makes the ethyl ester a more practical and efficient choice for routine synthetic operations. This property translates to better solubility in a wider range of organic solvents and eliminates the need for specialized heating equipment, thereby simplifying reaction setup and workup procedures in high-throughput or large-scale synthesis environments [3][4].

Quality Control for Reproducible Assays

For laboratories and core facilities that demand the highest standards of experimental reproducibility, sourcing the compound with a guaranteed purity of 98% and accompanying QC documentation (NMR, HPLC, GC) is non-negotiable. This level of quality assurance minimizes the risk of batch-to-batch variability confounding results in sensitive biological assays or complex multi-step syntheses, ensuring data integrity and reducing the need for costly rework .

Technical Documentation Hub

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